molecular formula C26H25ClN4O4S B15040288 Butyl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methylquinoxalin-2-yl)amino]benzoate

Butyl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methylquinoxalin-2-yl)amino]benzoate

Cat. No.: B15040288
M. Wt: 525.0 g/mol
InChI Key: BCCHDJPOFRDWIW-UHFFFAOYSA-N
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Description

BUTYL 4-{[3-(4-CHLOROBENZENESULFONAMIDO)-7-METHYLQUINOXALIN-2-YL]AMINO}BENZOATE is a complex organic compound that features a quinoxaline core substituted with a butyl ester, a chlorobenzenesulfonamido group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-{[3-(4-CHLOROBENZENESULFONAMIDO)-7-METHYLQUINOXALIN-2-YL]AMINO}BENZOATE typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.

    Introduction of the Chlorobenzenesulfonamido Group: This step involves the sulfonation of the quinoxaline core with chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with butanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the nitro group (if present) on the benzenesulfonamido moiety, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzene ring, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Amino derivatives of the benzenesulfonamido group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the quinoxaline core and the sulfonamido group.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a drug candidate. The quinoxaline core is known for its pharmacological activities, and modifications on this scaffold can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of BUTYL 4-{[3-(4-CHLOROBENZENESULFONAMIDO)-7-METHYLQUINOXALIN-2-YL]AMINO}BENZOATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamido group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding.

Comparison with Similar Compounds

Similar Compounds

    BUTYL 4-((3-CHLOROBENZOYL)AMINO)BENZOATE: Similar structure but with a benzoyl group instead of a quinoxaline core.

    BUTYL 4-((3-SULFONAMIDO)BENZOATE): Lacks the chlorobenzene and quinoxaline moieties.

Uniqueness

The uniqueness of BUTYL 4-{[3-(4-CHLOROBENZENESULFONAMIDO)-7-METHYLQUINOXALIN-2-YL]AMINO}BENZOATE lies in its combination of a quinoxaline core with a chlorobenzenesulfonamido group and a butyl ester

Properties

Molecular Formula

C26H25ClN4O4S

Molecular Weight

525.0 g/mol

IUPAC Name

butyl 4-[[3-[(4-chlorophenyl)sulfonylamino]-7-methylquinoxalin-2-yl]amino]benzoate

InChI

InChI=1S/C26H25ClN4O4S/c1-3-4-15-35-26(32)18-6-10-20(11-7-18)28-24-25(29-22-14-5-17(2)16-23(22)30-24)31-36(33,34)21-12-8-19(27)9-13-21/h5-14,16H,3-4,15H2,1-2H3,(H,28,30)(H,29,31)

InChI Key

BCCHDJPOFRDWIW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC2=NC3=C(C=CC(=C3)C)N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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